molecular formula C8H11NO2 B1291127 2-(Furan-2-yl)morpholine CAS No. 1017417-81-0

2-(Furan-2-yl)morpholine

Cat. No. B1291127
M. Wt: 153.18 g/mol
InChI Key: UGXGFMVISDIEQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-yl)morpholine is a chemical compound that features a morpholine ring attached to a furan moiety. This structural motif is found in various compounds that exhibit a range of biological activities, including analgesic and anti-inflammatory properties, as well as potential antimicrobial effects . The furan ring, a heterocyclic aromatic with oxygen, and the morpholine, a saturated heterocycle containing both nitrogen and oxygen, contribute to the compound's reactivity and interaction with biological systems.

Synthesis Analysis

The synthesis of compounds containing the 2-(furan-2-yl)morpholine moiety involves various strategies. For instance, multi-component reactions have been employed to create highly functionalized bifurans and furan derivatives, which can be further modified to introduce the morpholine group . Additionally, the reaction of furan-2-carboxylic acids and furfural with diazonium salts has been used to synthesize arylfuran-2-carboxylic acids, which can be transformed into morpholine derivatives . The synthesis of these compounds often yields high purity, indicating a lack of side reactions .

Molecular Structure Analysis

The molecular structure of 2-(furan-2-yl)morpholine derivatives has been elucidated using various spectroscopic methods, including NMR, FT-IR, and X-ray diffraction . Single-crystal X-ray analysis has confirmed the structures of some derivatives, and DFT calculations have been used to optimize the molecular structures and predict the stability of different conformations . The crystal structure analysis has also provided insights into the intramolecular and intermolecular contacts that influence the stability of these compounds .

Chemical Reactions Analysis

The reactivity of 2-(furan-2-yl)morpholine derivatives includes their participation in electrophilic aromatic substitution reactions, which can lead to the formation of Cl-substituted furan or thiophene rings . Additionally, these compounds can undergo reactions with isocyanides and dialkyl acetylenedicarboxylates to produce novel furan derivatives . The reaction with morpholine has been explored to obtain adducts of gem-bromonitroethenes, which are characterized by their spectral properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(furan-2-yl)morpholine derivatives are influenced by their molecular structure. The presence of different substituents can significantly affect their biological activities, as suggested by QSAR studies . The thermal stability of these compounds varies according to factors such as the number of solvents of crystallization, ionic radii, and steric effects of anions . The electronic properties, such as magnetic susceptibility and molar conductivity, have been used to elucidate the structure of metal complexes derived from these compounds .

Relevant Case Studies

Several case studies have demonstrated the potential applications of 2-(furan-2-yl)morpholine derivatives. For example, certain derivatives have shown pronounced analgesic and anti-inflammatory activities in animal models . Metal complexes derived from these compounds have been evaluated for their molluscicidal activity against Eobania vermiculata, with some showing enhanced toxicity when combined with metaldehyde . Additionally, some derivatives have been tested for their antibacterial and antifungal activities, with certain compounds exhibiting good activity . The antimicrobial activities of synthesized compounds have also been investigated, identifying those with high activity against specific pathogens .

properties

IUPAC Name

2-(furan-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-2-7(10-4-1)8-6-9-3-5-11-8/h1-2,4,8-9H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXGFMVISDIEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640602
Record name 2-(Furan-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)morpholine

CAS RN

1017417-81-0
Record name 2-(Furan-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Furan-2-yl)morpholine
Reactant of Route 2
Reactant of Route 2
2-(Furan-2-yl)morpholine
Reactant of Route 3
Reactant of Route 3
2-(Furan-2-yl)morpholine
Reactant of Route 4
2-(Furan-2-yl)morpholine
Reactant of Route 5
2-(Furan-2-yl)morpholine
Reactant of Route 6
2-(Furan-2-yl)morpholine

Citations

For This Compound
1
Citations
J Liu, Q Dang, Z Wei, H Zhang… - Journal of Combinatorial …, 2005 - ACS Publications
Purine analogues exhibiting a wide range of pharmacological activities have been considered a privileged structure in medicinal chemistry. In addition, the purine core consisting of four …
Number of citations: 30 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.